molecular formula C12H16O B2374270 (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol CAS No. 2248199-86-0

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol

Cat. No.: B2374270
CAS No.: 2248199-86-0
M. Wt: 176.259
InChI Key: ZPCFABQDUUDDGO-SECBINFHSA-N
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Description

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol is an organic compound that belongs to the class of secondary alcohols. It features a chiral center at the second carbon of the propanol chain, making it optically active. The compound’s structure includes an indane moiety, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol can be achieved through several methods:

    Asymmetric Reduction: One common method involves the asymmetric reduction of the corresponding ketone using chiral catalysts or reagents. For example, the reduction of 2-(2,3-Dihydro-1H-inden-5-yl)propan-1-one using a chiral borane reagent.

    Grignard Reaction: Another method involves the Grignard reaction where 2-(2,3-Dihydro-1H-inden-5-yl)propan-1-one is reacted with a Grignard reagent followed by hydrolysis to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric reduction processes using efficient chiral catalysts to ensure high yield and enantiomeric purity. The choice of catalyst and reaction conditions would be optimized for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: The compound can undergo further reduction to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting the alcohol to a halide using thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: SOCl2, PBr3

Major Products

    Oxidation: 2-(2,3-Dihydro-1H-inden-5-yl)propan-1-one

    Reduction: 2-(2,3-Dihydro-1H-inden-5-yl)propane

    Substitution: 2-(2,3-Dihydro-1H-inden-5-yl)propyl chloride

Scientific Research Applications

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: May serve as a ligand in the study of enzyme-substrate interactions.

    Medicine: Potential precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol would depend on its specific application. For instance, as a chiral building block, it may interact with enzymes or receptors in a stereospecific manner, influencing biological activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol: The enantiomer of the compound, differing in the spatial arrangement around the chiral center.

    2-(2,3-Dihydro-1H-inden-5-yl)ethanol: A similar compound with a shorter carbon chain.

    2-(2,3-Dihydro-1H-inden-5-yl)propan-2-ol: A structural isomer with the hydroxyl group on the second carbon of the propanol chain.

Uniqueness

(2S)-2-(2,3-Dihydro-1H-inden-5-yl)propan-1-ol is unique due to its specific stereochemistry and the presence of the indane moiety, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2S)-2-(2,3-dihydro-1H-inden-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(8-13)11-6-5-10-3-2-4-12(10)7-11/h5-7,9,13H,2-4,8H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCFABQDUUDDGO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)C1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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